Bisphenol A bis(diphenyl phosphate)
Overview
Description
Bisphenol A bis(diphenyl phosphate), also known as Bisphenol A bis(diphenyl phosphate), is a useful research compound. Its molecular formula is C39H34O8P2 and its molecular weight is 692.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Flame Retardant Properties
- Bisphenol A bis(diphenyl phosphate) is synthesized from phosphorus oxychloride, bisphenol-A, and phenol, with AlCl3 as the best catalyst. It is a highly effective flame retardant, with a synthesis yield of 88.7% and good performance in various plastic products (Yang Jin-fei, 2006).
Preparation and Thermal Properties
- The oligomer form of Bisphenol A bis(diphenyl phosphate) (BDP) is prepared with AlCl3 as a catalyst, showing high thermal stability with decomposition starting at 375°C. This preparation method ensures quality products with effective flame-retardant properties (Bing-Hai Li, Y. Ou, Fei Xin, 2007).
Environmental Impact and Human Exposure
- BDP and its derivative, diphenyl phosphate (DPHP), are found ubiquitously in indoor dust, indicating potential environmental and human exposure. These compounds likely originate from degradation of aryl-PFRs, used as flame retardants, with implications for human exposure via ingestion, dermal contact, and inhalation (Maria K. Björnsdotter et al., 2018).
Impact on Polymer Decomposition
- BDP affects the decomposition mechanism of poly(butylene terephthalate) (PBT), altering the final structure of the residue and releasing various decomposition products. This interaction between BDP and PBT indicates a complex role of BDP in the thermal degradation of polymers (A. I. Balabanovich, 2004).
Lubricating Performance in Engine Oils
- As a new phosphate compound, Bisphenol AF bis(diphenyl phosphate) (BAFDP) exhibits superior friction reduction and antiwear characteristics in aircraft engine oils at elevated temperatures, compared to traditional additives (Lili Zhu et al., 2016).
Tribological Applications
- Bisphenol S bis(diphenyl phosphate) (BSDP), a variant of BDP, is synthesized and shows excellent tribological properties as additives in lubricating greases, especially at elevated temperatures. This application demonstrates the versatility of bisphosphates in industrial lubricants (Lili Zhu et al., 2016).
Thermal Degradation and Flame Retardancy
- The thermal degradation of BDP involves a series of chemical reactions leading to the formation of volatile and non-volatile compounds. These reactions are crucial for the effectiveness of BDP as a flame retardant, demonstrating its high efficiency in various applications (Chuan‐Lin Liu, Q. Yao, 2018).
Fire Retardancy in Polymer Blends
- BDP, combined with boehmite, enhances fire retardancy in polymer blends like bisphenol A polycarbonate/acrylonitrile-butadiene-styrene. This synergistic effect indicates the potential of BDP in improving the fire safety of various materials (Kristin H. Pawlowski, B. Schartel, 2008).
Mechanism of Action
Target of Action
Bisphenol A bis(diphenyl phosphate) (BDP), also known as Fyrolflex BDP, is primarily targeted towards plastics and polymers . It is used in polymer blends of engineering plastics, such as PPO/HIPS and PC/ABS . The primary targets are the polymer matrices where it acts as a flame retardant .
Mode of Action
BDP acts as a flame retardant . It is formed by the transesterification of bisphenol A with triphenyl phosphate . The flame retardant mechanism of BDP combines condensed phase and gas phase mechanisms such as the catalysis effect, char-forming effect, gas activity, and the improved thermal stability of char layer .
Biochemical Pathways
The biochemical pathways involved in the action of BDP are primarily related to its flame retardant properties . The compound interacts with the polymer matrix, altering its combustion properties and reducing its flammability . The exact biochemical pathways are complex and involve a series of reactions that lead to the formation of a char layer, which acts as a barrier against further combustion .
Result of Action
The primary result of BDP’s action is the reduction of flammability in the materials it is applied to . By acting as a flame retardant, BDP can significantly reduce the risk of fire in products made from the polymers it is used with . This includes common items like TVs, computers, and home appliances .
Action Environment
The action of BDP is influenced by the environmental conditions it is exposed to. Its flame retardant properties are most effective under conditions of high heat, as would be encountered in a fire . Additionally, the compound’s stability and efficacy may be affected by factors such as humidity and exposure to light. Bdp is known for its excellent hydrolytic stability and high thermal stability , suggesting it remains effective under a wide range of environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bisphenol A bis(diphenyl phosphate) is primarily used in the manufacturing of various plastics and epoxy resins
Cellular Effects
Studies on Bisphenol A (BPA), a related compound, suggest that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is formed by the transesterification of bisphenol A with triphenyl phosphate
Temporal Effects in Laboratory Settings
Bisphenol A bis(diphenyl phosphate) is a halogen-free flame retardant used in plastics , suggesting it has stability and long-term effects in these materials.
Properties
IUPAC Name |
[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNUOYXSVUVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052720 | |
Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5945-33-5 | |
Record name | Bisphenol A bis(diphenyl phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A tetraphenyl diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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